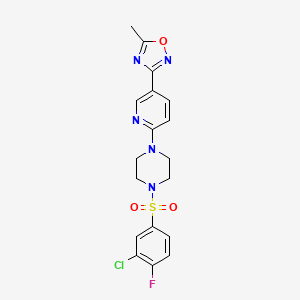

3-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole

Description

3-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3. The structure integrates a pyridine ring connected to a piperazine moiety, which is further modified by a sulfonyl group linked to a 3-chloro-4-fluorophenyl substituent. This design combines pharmacophores known for diverse biological activities, including receptor modulation (e.g., kinase inhibition) and antimicrobial effects, as seen in structurally related piperazine-pyridazine derivatives . The sulfonyl group enhances metabolic stability and solubility compared to thioether analogs, while the chloro-fluorophenyl moiety may influence lipophilicity and target binding .

Properties

IUPAC Name |

3-[6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN5O3S/c1-12-22-18(23-28-12)13-2-5-17(21-11-13)24-6-8-25(9-7-24)29(26,27)14-3-4-16(20)15(19)10-14/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGUMOVYNNXHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Piperazine ring : A common motif in pharmacologically active compounds.

- Sulfonyl group : Enhances solubility and biological activity.

- Chloro and fluorine substituents : Affect reactivity and potency.

The primary mechanism of action involves the inhibition of tyrosinase (EC 1.14.18.1) , an enzyme crucial for melanin production. By inhibiting tyrosinase, the compound can potentially reduce melanin synthesis, making it a candidate for treating hyperpigmentation disorders. Its interaction with tyrosinase is characterized by binding to the enzyme's active site, thereby preventing substrate access and subsequent enzymatic activity.

Tyrosinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on tyrosinase. The IC50 values range from 0.19 to 172 μM , suggesting varying potency depending on the specific assay conditions. This inhibition could lead to therapeutic applications in dermatology for conditions like melasma or age spots.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. For instance, compounds similar to this oxadiazole derivative have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that derivatives could induce apoptosis in cancer cells, with IC50 values indicating significant efficacy . Further investigation into the specific anticancer mechanisms of this compound is warranted.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Mechanism of Action | IC50 (μM) | Notable Effects |

|---|---|---|---|

| 3-(6-(4-(Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin | Tyrosinase inhibitor | 0.19 - 172 | Reduced melanin synthesis |

| 4-(Chlorobenzene sulfonamide derivative) | Anticancer agent | 25.72 ± 3.95 | Induced apoptosis in MCF cells |

| Oxadiazole derivatives | Broad-spectrum anticancer | Varies | Cytotoxicity against U87 glioblastoma |

Study 1: Tyrosinase Inhibition

In a controlled study, researchers evaluated the tyrosinase inhibition capacity of various oxadiazole derivatives including our compound of interest. The results indicated a strong correlation between structural modifications and inhibitory potency, highlighting the significance of the chloro and fluorine substituents.

Study 2: Anticancer Properties

Another study focused on the anticancer effects of related piperazine compounds. It was found that specific modifications to the piperazine ring enhanced cytotoxicity against prostate cancer cell lines (PC-3 and LNCaP), suggesting that structural diversity within this class of compounds can lead to significant variations in biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula: C₁₉H₁₆ClFN₄O₃S.

Key Observations:

Core Heterocycle Variability : While the target compound uses a 1,2,4-oxadiazole core, analogues such as pyridazine () and pyrazole () demonstrate distinct electronic and steric properties. Oxadiazoles are electron-deficient, favoring π-stacking interactions, whereas pyridazines may enhance solubility due to their polarity.

Piperazine Modifications: The sulfonyl group in the target compound contrasts with the sulfanyl group in and the phenoxypropyl chain in . Sulfonyl groups improve oxidative stability but may reduce membrane permeability compared to thioethers .

Physicochemical Properties

- Solubility : The sulfonyl group in the target compound likely enhances aqueous solubility compared to the sulfanyl group in , though the 3-Cl-4-F-phenyl substituent may counterbalance this via increased hydrophobicity.

- Metabolic Stability : Piperazine sulfonamides are less prone to oxidative metabolism than thioethers (), suggesting improved pharmacokinetics for the target compound .

Q & A

Q. What are the recommended synthetic routes for optimizing the yield of this compound?

Methodological Answer: The synthesis of piperazinyl-sulfonyl derivatives typically involves multi-step protocols. For the core 1,2,4-oxadiazole ring, a cyclization reaction between amidoximes and activated carboxylic acid derivatives (e.g., nitriles or esters) under microwave-assisted conditions can improve efficiency . The sulfonylpiperazine moiety is often introduced via nucleophilic substitution using 3-chloro-4-fluorophenylsulfonyl chloride and piperazine derivatives in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts . Optimize solvent polarity (e.g., acetonitrile or DMF) and reaction temperatures (60–80°C) to enhance regioselectivity.

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Oxadiazole formation | Amidoxime + R-COCl, Et₃N, CH₃CN, 80°C | 60–75% | |

| Sulfonylation | Ar-SO₂Cl + piperazine, DCM, 0°C→RT | 70–85% |

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm; oxadiazole methyl at δ 2.5 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₁₉H₁₇ClFN₅O₃S).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) gradient .

- X-ray crystallography (if crystalline): Resolve ambiguities in sulfonyl-piperazine conformation .

Q. What strategies are effective for assessing compound purity and stability?

Methodological Answer:

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Sulfonamide bonds may hydrolyze under acidic/basic conditions, requiring pH-neutral formulations .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the sulfonylpiperazine moiety?

Methodological Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the phenyl ring. Compare bioactivity using standardized assays (e.g., kinase inhibition or antimicrobial screens) .

- Piperazine substitution : Replace piperazine with morpholine or thiomorpholine to assess flexibility/electronic effects on target binding .

Q. Table 2: SAR Trends in Analog Libraries

| Modification Site | Functional Group | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Phenyl ring (Ar) | -Cl/-F | Improved kinase inhibition | |

| Piperazine N-atom | -CH₂CF₃ | Reduced cytotoxicity |

Q. What computational methods are suitable for predicting binding modes with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Prioritize poses with hydrogen bonds between the oxadiazole nitrogen and catalytic lysine residues .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD/RMSF to identify critical binding residues .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Re-test the compound in parallel with reference inhibitors (e.g., staurosporine for kinases) using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration) .

- Off-target profiling : Screen against panels of 50+ kinases/phosphatases to identify polypharmacology effects .

Q. What experimental designs mitigate challenges in handling hygroscopic intermediates?

Methodological Answer:

- Lyophilization : Freeze-dry intermediates after synthesis to prevent hydrolysis.

- Schlenk techniques : Conduct moisture-sensitive steps (e.g., sulfonylation) under inert argon atmospheres .

Q. How should researchers address discrepancies in NMR spectral data for regioisomeric impurities?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings.

- Spiking experiments : Add authentic samples of suspected impurities to reaction mixtures and monitor peak splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.